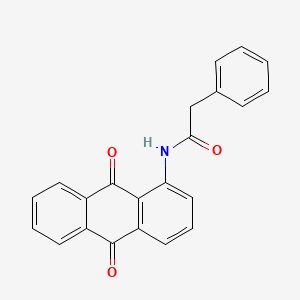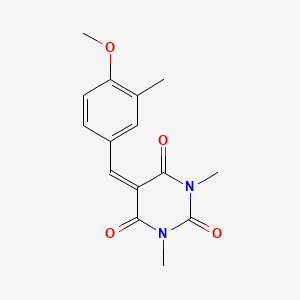
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first synthesized in 1966 and has been commercially available since the 1970s. Fenobucarb is known for its effectiveness against a wide range of insect pests, including aphids, caterpillars, and mites.
Wirkmechanismus
Fenobucarb works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate causes a buildup of acetylcholine in the insect's nervous system, leading to paralysis and ultimately death.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a variety of biochemical and physiological effects on insects. Studies have shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can disrupt the normal functioning of the insect's nervous system, leading to paralysis and death. In addition, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can also affect the insect's metabolism and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
Fenobucarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. In addition, it has a wide range of insecticidal properties and can be used to control a variety of insect pests. However, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate also has some limitations. It can be toxic to non-target organisms, including humans, and can have negative effects on the environment.
Zukünftige Richtungen
There are several future directions for research on 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate on the environment, including its impact on soil and water quality. Finally, there is a need for further research into the mechanisms of action of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate and its potential use in combination with other insecticides.
Synthesemethoden
The synthesis of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the reaction of 3,4-dichlorophenyl isocyanate with 3-fluorophenol in the presence of a base, such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound.
Wissenschaftliche Forschungsanwendungen
Fenobucarb has been extensively studied in the scientific community for its insecticidal properties and potential use in pest control. Research has shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is effective against a wide range of insect pests and can be used in combination with other insecticides to increase its efficacy.
Eigenschaften
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO3/c16-13-5-4-11(9-14(13)17)19-15(20)22-7-6-21-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZIOMNCTIODKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)
![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)


![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)
![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
